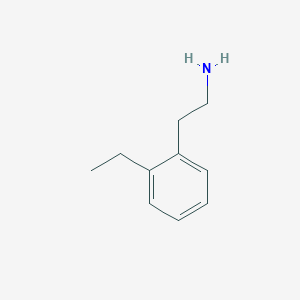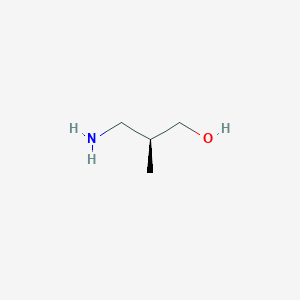
N-(cyclohexylmethyl)-3-propan-2-ylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-3-propan-2-ylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of the aniline ring, and a propan-2-yl group attached to the third carbon of the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Hydrogenation of Aniline: : One common method for preparing N-(cyclohexylmethyl)-3-propan-2-ylaniline involves the hydrogenation of aniline in the presence of a cobalt or nickel-based catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}6\text{H}{11}\text{NH}_2 ] This reaction converts aniline to cyclohexylamine, which can then be further reacted to form the desired compound .
-
Alkylation of Ammonia: : Another method involves the alkylation of ammonia using cyclohexanol. This reaction also produces cyclohexylamine, which can be used as a precursor for this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : N-(cyclohexylmethyl)-3-propan-2-ylaniline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.
-
Reduction: : The compound can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced amine derivatives.
-
Substitution: : this compound can participate in nucleophilic substitution reactions, where the aniline group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce nitro derivatives, while reduction reactions may yield amine derivatives.
Applications De Recherche Scientifique
N-(cyclohexylmethyl)-3-propan-2-ylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(cyclohexylmethyl)-3-propan-2-ylaniline involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in inflammatory processes .
Comparaison Avec Des Composés Similaires
N-(cyclohexylmethyl)-3-propan-2-ylaniline can be compared with other similar compounds, such as:
N-Cyclohexylmethylone: This compound is a substituted cathinone derivative with stimulant effects.
Cyclohexylamine: An organic compound used as an intermediate in the production of various chemicals.
N-Methylcyclohexylamine: A compound prepared by hydrogenation of methylaniline, used in various industrial applications.
These compounds share structural similarities with this compound but differ in their specific functional groups and applications.
Conclusion
This compound is a versatile compound with potential applications in various fields. Its synthesis involves hydrogenation and alkylation reactions, and it can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound is of interest in scientific research for its potential biological activities and industrial applications. Further studies are needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-3-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-13(2)15-9-6-10-16(11-15)17-12-14-7-4-3-5-8-14/h6,9-11,13-14,17H,3-5,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYSWKXCONGPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-{3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one](/img/structure/B2666312.png)

![N-(3,4-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2666316.png)

![Methyl 5-(((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2666320.png)
![1-[3-(1H-tetrazol-1-yl)phenyl]ethanol](/img/structure/B2666321.png)

![[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2666325.png)
![Methyl 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2666329.png)

![[4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-1'-(2,4-dichlorophenyl)-3,3'-dimethyl-](/img/structure/B2666331.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2666332.png)

